An In-depth Technical Guide to 1,4,7,10,13-Pentaoxa-16-azacyclooctadecane: Properties, Synthesis, and Applications
An In-depth Technical Guide to 1,4,7,10,13-Pentaoxa-16-azacyclooctadecane: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
1,4,7,10,13-Pentaoxa-16-azacyclooctadecane, commonly known as aza-18-crown-6, is a macrocyclic polyether of significant interest in supramolecular chemistry and various applied scientific fields. Its unique architecture, featuring a combination of ether and secondary amine functionalities within an 18-membered ring, endows it with remarkable ionophoric properties. This guide provides a comprehensive technical overview of aza-18-crown-6, delving into its chemical and physical properties, synthesis methodologies, cation binding characteristics, and diverse applications, with a particular focus on its potential in drug delivery and analytical sciences.
Introduction: The Significance of Aza-Crown Ethers
Crown ethers, first synthesized by Charles J. Pedersen, are a class of cyclic polyethers renowned for their ability to selectively bind cations.[1] The introduction of a nitrogen atom into the macrocyclic ring to form an aza-crown ether, such as 1,4,7,10,13-Pentaoxa-16-azacyclooctadecane, introduces a new dimension of functionality. The nitrogen atom not only participates in cation coordination but also serves as a reactive handle for further chemical modifications, allowing for the synthesis of a wide array of functional derivatives.[2] This versatility makes aza-18-crown-6 a valuable building block for creating more complex molecular architectures like lariat ethers and bis-crown ethers, which are instrumental in the development of advanced materials and pharmaceutical intermediates.[3]
Physicochemical Properties
1,4,7,10,13-Pentaoxa-16-azacyclooctadecane is a hygroscopic, slightly yellow crystalline solid at room temperature.[1] It is characterized by its insolubility in water but exhibits solubility in various organic solvents.[3][4]
| Property | Value | Source(s) |
| IUPAC Name | 1,4,7,10,13-Pentaoxa-16-azacyclooctadecane | [1] |
| Synonyms | 1-Aza-18-crown-6, Aza-18-crown-6 | [1] |
| CAS Number | 33941-15-0 | [4] |
| Molecular Formula | C₁₂H₂₅NO₅ | [1] |
| Molecular Weight | 263.33 g/mol | [1] |
| Melting Point | 46-49 °C | [4] |
| Boiling Point | ~406.57 °C (rough estimate) | [4] |
| Appearance | White to light yellow powder/crystalline | [4] |
| Solubility | Insoluble in water | [3][4] |
| pKa | 8.69 ± 0.20 (Predicted) | [4] |
Synthesis of 1,4,7,10,13-Pentaoxa-16-azacyclooctadecane
The synthesis of aza-crown ethers generally follows modifications of the Williamson ether synthesis, often employing a template effect to enhance the yield of the desired macrocycle. A common strategy involves the reaction of a diol with a dihalide or a ditosylate in the presence of a base. For aza-18-crown-6, this can be conceptualized as the cyclization of a linear precursor containing the requisite oxygen and nitrogen atoms.
Conceptual Synthetic Pathway
Caption: A conceptual synthetic workflow for aza-18-crown-6.
Illustrative Experimental Protocol
While specific, detailed protocols for the synthesis of 1,4,7,10,13-pentaoxa-16-azacyclooctadecane are often proprietary or embedded within broader synthetic schemes, a general procedure can be outlined based on established methods for analogous aza-crown ethers.[5]
Materials:
-
Pentaethylene glycol
-
Thionyl chloride or p-Toluenesulfonyl chloride
-
Ethanolamine
-
A suitable base (e.g., sodium hydride, potassium carbonate)
-
A high-boiling point polar aprotic solvent (e.g., N,N-dimethylformamide (DMF) or acetonitrile)
Procedure:
-
Activation of Pentaethylene Glycol: Convert pentaethylene glycol into a dihalide or ditosylate. For example, react pentaethylene glycol with two equivalents of p-toluenesulfonyl chloride in the presence of a base like pyridine to form pentaethylene glycol ditosylate.
-
Cyclization Reaction: Under high-dilution conditions to favor intramolecular cyclization over intermolecular polymerization, slowly add a solution of the activated pentaethylene glycol and ethanolamine to a suspension of a strong base (e.g., NaH) in a heated, stirred solution of DMF. The high-dilution is typically achieved by using a syringe pump to add the reactants over several hours.
-
Workup and Purification: After the reaction is complete, the mixture is cooled, and the excess base is carefully quenched. The solvent is removed under reduced pressure. The residue is then subjected to extraction and chromatographic purification (e.g., column chromatography on silica gel or alumina) to isolate the desired 1,4,7,10,13-pentaoxa-16-azacyclooctadecane.
Causality behind Experimental Choices:
-
High Dilution: This is a critical factor in macrocycle synthesis. By keeping the concentration of the linear precursors low, the probability of the two ends of the same molecule reacting with each other (intramolecular cyclization) is much higher than the probability of two different molecules reacting (intermolecular polymerization).
-
Template Effect: In some crown ether syntheses, an alkali metal cation (like K⁺ for 18-crown-6) is used as a template. The cation organizes the linear precursor into a cyclic conformation, bringing the reactive ends into proximity and thus increasing the yield of the desired macrocycle.
-
Choice of Base and Solvent: A strong, non-nucleophilic base is required to deprotonate the alcohol and amine groups without participating in side reactions. A polar aprotic solvent is used to dissolve the reactants and facilitate the nucleophilic substitution reactions.
Cation Binding Properties: The Heart of Functionality
The defining characteristic of aza-18-crown-6 is its ability to form stable complexes with a variety of cations. This is a result of the coordination of the cation by the lone pairs of electrons on the oxygen and nitrogen atoms within the macrocyclic cavity. The size of the cavity in 18-membered crown ethers is particularly well-suited for the potassium ion (K⁺), leading to high binding affinity.[3] However, aza-18-crown-6 is also known to form stable complexes with a wide range of other alkali, alkaline earth, and even some transition metal cations.[6]
Factors Influencing Cation Selectivity
The selectivity of aza-18-crown-6 for different cations is governed by a delicate balance of several factors:
-
Size-Fit Relationship: The cation that best fits the cavity of the crown ether will generally form the most stable complex.
-
Cation Charge Density: Cations with higher charge densities will have stronger electrostatic interactions with the donor atoms of the crown ether.
-
Solvation Effects: The energy required to desolvate the cation before it can enter the crown ether's cavity plays a significant role.
-
Conformation of the Macrocycle: The flexibility of the crown ether ring allows it to adopt different conformations to accommodate cations of varying sizes.
Stability Constants (log Kₛ)
| Cation | Ionic Radius (Å) | log Kₛ for 18-crown-6 in Water |
| Li⁺ | 0.76 | 0.8 |
| Na⁺ | 1.02 | 1.6 |
| K⁺ | 1.38 | 2.03 |
| Rb⁺ | 1.52 | 1.56 |
| Cs⁺ | 1.67 | 0.99 |
Note: Data for 18-crown-6 is provided as a reference. The stability constants for aza-18-crown-6 may differ.
One study on a bis(aza-18-crown-6)-containing dienone reported a log Kₛ of 2.72 for its 1:2 complex with K⁺ in acetonitrile, indicating strong binding.[6]
Applications in Research and Drug Development
The unique properties of 1,4,7,10,13-pentaoxa-16-azacyclooctadecane make it a versatile tool in various scientific disciplines.
Ion-Selective Electrodes and Sensors
Aza-18-crown-6 and its derivatives are excellent ionophores for the construction of ion-selective electrodes (ISEs), particularly for the detection of potassium and other metal ions.[7]
Principle of Operation:
An ISE based on aza-18-crown-6 typically consists of a polymeric membrane (e.g., PVC) impregnated with the crown ether. When the electrode is immersed in a sample solution, the aza-18-crown-6 selectively complexes with the target cation at the membrane-solution interface. This creates a potential difference across the membrane that is proportional to the logarithm of the cation's activity in the sample.
Workflow for ISE Fabrication and Use:
Caption: A simplified workflow for the fabrication and use of an aza-18-crown-6 based ion-selective electrode.
Drug Delivery Systems
The ability of aza-crown ethers to interact with biological cations and their functionalizable nature makes them promising candidates for drug delivery applications.[8] While much of the research has focused on derivatives of diaza-18-crown-6, the principles can be extended to monoaza analogs.
Potential Mechanisms of Action:
-
Vesicle Formation: Amphiphilic derivatives of aza-crown ethers can self-assemble into vesicles, such as liposomes, which can encapsulate and transport drugs.[9]
-
Enhanced Membrane Permeability: By complexing with cations present in biological membranes, aza-crown ethers can facilitate the transport of attached drug molecules across cellular barriers.
-
Targeted Delivery: The nitrogen atom can be functionalized with targeting moieties (e.g., antibodies, peptides) to direct the drug-carrier system to specific cells or tissues.
Illustrative Protocol for Liposome Preparation for Drug Encapsulation:
This protocol describes a general method for preparing liposomes, which could be adapted for use with a hydrophobically modified aza-18-crown-6 derivative.[10]
Materials:
-
Phospholipids (e.g., 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine - POPC)
-
Cholesterol (as a stabilizer)
-
Aza-18-crown-6 derivative (hydrophobically modified)
-
Drug to be encapsulated
-
Organic solvent (e.g., chloroform, ethanol)
-
Aqueous buffer (e.g., phosphate-buffered saline - PBS)
Procedure:
-
Lipid Film Hydration Method:
-
Dissolve the phospholipids, cholesterol, and the aza-18-crown-6 derivative in an organic solvent in a round-bottom flask.
-
Remove the solvent using a rotary evaporator to form a thin lipid film on the inner surface of the flask.
-
Hydrate the lipid film with an aqueous solution of the drug by vortexing or sonication. This will lead to the formation of multilamellar vesicles (MLVs).
-
-
Vesicle Size Reduction:
-
To obtain unilamellar vesicles of a desired size, the MLV suspension can be subjected to sonication (using a probe sonicator or a bath sonicator) or extrusion through polycarbonate membranes with defined pore sizes.
-
-
Purification:
-
Remove the unencapsulated drug by dialysis, gel filtration chromatography, or centrifugation.
-
Phase Transfer Catalysis
Aza-18-crown-6 can act as a phase transfer catalyst, facilitating reactions between reactants that are soluble in immiscible phases (e.g., an aqueous phase and an organic phase).
Mechanism of Action:
The crown ether complexes with a cation from the aqueous phase (e.g., K⁺ from KMnO₄). The hydrophobic exterior of the crown ether then allows the complexed cation and its associated anion (e.g., MnO₄⁻) to be transported into the organic phase, where the "naked" anion can react with the organic substrate.[2]
Spectroscopic Characterization
The structure and purity of 1,4,7,10,13-Pentaoxa-16-azacyclooctadecane are typically confirmed using standard spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum of aza-18-crown-6 will show characteristic signals for the methylene protons of the polyether backbone and the protons adjacent to the nitrogen atom. The chemical shifts and coupling patterns provide detailed information about the molecular structure.
-
¹³C NMR: The carbon NMR spectrum will display distinct signals for the different carbon environments within the macrocycle, confirming the number of unique carbon atoms.
-
-
Infrared (IR) Spectroscopy:
-
The IR spectrum will exhibit characteristic absorption bands for the C-O-C ether linkages and the N-H stretching and bending vibrations of the secondary amine group.
-
Safety and Handling
1,4,7,10,13-Pentaoxa-16-azacyclooctadecane is classified as an irritant.[1] It is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1]
Precautionary Measures:
-
Handle in a well-ventilated area.
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.
-
Store in a tightly sealed container in a cool, dry place, away from incompatible materials such as oxidizing agents.
Conclusion
1,4,7,10,13-Pentaoxa-16-azacyclooctadecane is a cornerstone molecule in the field of supramolecular chemistry. Its well-defined structure, predictable cation binding behavior, and the synthetic versatility afforded by the secondary amine group make it an invaluable tool for researchers in chemistry, materials science, and drug development. From the design of sophisticated ion sensors to the development of novel drug delivery platforms, the potential applications of aza-18-crown-6 and its derivatives continue to expand, promising further innovations in these critical areas of scientific endeavor.
References
-
PubChem. (n.d.). 1,4,7,10,13-Pentaoxa-16-azacyclooctadecane. Retrieved from [Link]
-
Pestov, A. V., Nechaev, A. V., Slepukhin, P. A., Charushin, V. N., & Chupakhin, O. N. (2021). Investigation of Photorecoordination Kinetics for Complexes of Bis(aza-18-crown-6)-Containing Dienones with Alkali and Alkaline-Earth Metal Cations via Time-Resolved Absorption Spectroscopy: Structure vs. Properties. Molecules, 26(8), 2205. Retrieved from [Link]
-
ResearchGate. (n.d.). Thermodynamics of the Complexation of 1-Aza-18-Crown-6 with Ag+ Ions in H2O–DMSO Solvents. Retrieved from [Link]
- Kovacs, Z., Archer, E. A., Russell, M. K., & Sherry, A. D. (1999). A convenient synthesis of 1,4,7,10,13-pentaazacyclopentadecane.
-
Al-Badri, Y. N., Chaw, C. S., & Elkordy, A. A. (2023). Insights into Asymmetric Liposomes as a Potential Intervention for Drug Delivery Including Pulmonary Nanotherapeutics. Pharmaceutics, 15(1), 294. Retrieved from [Link]
-
Wikipedia. (n.d.). 18-Crown-6. Retrieved from [Link]
-
ResearchGate. (n.d.). Preparation of Liposomes: A Novel Application of Microengineered Membranes - Investigation of the Process Parameters and Application to the Encapsulation of Vitamin E. Retrieved from [Link]
-
MDPI. (2021). Synthesis of Purine-1,4,7,10-Tetraazacyclododecane Conjugate and Its Complexation Modes with Copper(II). Retrieved from [Link]
-
ResearchGate. (n.d.). Strontium Ion-Selective Electrode Based on 18-Crown-6 in PVC Matrix. Retrieved from [Link]
-
Science.gov. (n.d.). crown ethers 18-crown-6: Topics by Science.gov. Retrieved from [Link]
-
Preprints.org. (2025). The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid, a Remark. Retrieved from [Link]
-
ACS Publications. (n.d.). Effect of Alkali Metal Cations on the Unilamellar Vesicle of a Squalene Bearing 18-Crown-6. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Preparing a Liposome-Aided Drug Delivery System: The Entrapment and Release Profiles of Doxorubicin and 9-(N-Piperazinyl)-5-methyl-12(H)-quino [3,4-b][3][6]benzothiazinium Chloride with Human Serum Albumin. Retrieved from [Link]
Sources
- 1. acs.org [acs.org]
- 2. Investigation of Photorecoordination Kinetics for Complexes of Bis(aza-18-crown-6)-Containing Dienones with Alkali and Alkaline-Earth Metal Cations via Time-Resolved Absorption Spectroscopy: Structure vs. Properties [mdpi.com]
- 3. 18-Crown-6 - Wikipedia [en.wikipedia.org]
- 4. 18-Crown-6 [chemeurope.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. research.unl.pt [research.unl.pt]
- 8. researchgate.net [researchgate.net]
- 9. Insights into Asymmetric Liposomes as a Potential Intervention for Drug Delivery Including Pulmonary Nanotherapeutics - SURE [sure.sunderland.ac.uk]
- 10. researchgate.net [researchgate.net]
